ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Overview
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is an intricate organic compound, utilized across a range of scientific fields. Combining functional groups like triazoles and thiazoles, it bears potential in various synthetic, biological, and medicinal contexts due to its complex molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route 1: : Begin with the condensation of 2-oxobenzo[d]thiazole with a 1,2,4-triazole derivative under controlled conditions, followed by esterification with ethyl bromoacetate. Catalysts such as anhydrous potassium carbonate facilitate the reaction.
Synthetic Route 2: : Directly form the 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-1,2,4-triazole intermediate and subsequently react with ethyl chloroacetate in the presence of a base like sodium hydride for improved yields.
Industrial Production Methods
Industrial production emphasizes cost-efficiency and scalability. Using batch reactors, intermediates are synthesized in controlled environments, ensuring high purity and yield. Techniques such as continuous flow chemistry might optimize large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo mild oxidation to form sulfoxide derivatives.
Reduction: : Reduction leads to the formation of more simplified amines and thioesters.
Substitution: : Shows versatility in nucleophilic substitution, especially at the ethyl acetate moiety.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid under mild conditions.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Alkyl halides in the presence of base such as sodium ethoxide.
Major Products
Oxidation results in sulfoxides, reduction yields amine derivatives, and substitution can generate varied ester derivatives.
Scientific Research Applications
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate finds use in:
Chemistry: : Employed in the synthesis of complex organic molecules, serving as a precursor to heterocyclic compounds.
Biology: : Studied for its bioactive properties, particularly in antimicrobial and antifungal research.
Medicine: : Investigated for potential therapeutic applications, including antitumor agents and enzyme inhibitors.
Industry: : Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound’s mechanism of action often involves interaction with biological macromolecules. The triazole and thiazole rings allow it to bind effectively with enzymes, potentially inhibiting their activity. Its aromatic nature provides a robust framework for biological interactions, influencing cell signaling pathways and enzymatic processes.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate stands out for its unique combination of triazole and thiazole groups. Compounds like ethyl 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate lack the oxobenzo[d]thiazole structure, reducing their reactivity and biological potential.
Similar Compounds
Ethyl 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Ethyl 2-((5-((2-aminobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Ethyl 2-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Each compound brings different biological and chemical properties to the table, but this compound distinguishes itself with its specific structure and enhanced reactivity.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-18(25)13-28-19-22-21-17(24(19)14-8-4-3-5-9-14)12-23-15-10-6-7-11-16(15)29-20(23)26/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOYFWFKPIZIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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